Plerixafor Hexa(trifluoroacetate)
Description
Contextualizing Plerixafor (B1678892) as a Selective Chemokine Receptor Antagonist
Plerixafor is classified as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). drugbank.comnih.govcancer-research-network.com This receptor, along with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow. drugbank.compatsnap.com The interaction between CXCR4 on the surface of HSCs and SDF-1α produced by bone marrow stromal cells effectively anchors these stem cells within the bone marrow niche. patsnap.com
Plerixafor functions by binding to the CXCR4 receptor, thereby blocking the binding of SDF-1α. nih.govpatsnap.com This disruption of the CXCR4/SDF-1α axis leads to the mobilization of HSCs from the bone marrow into the peripheral bloodstream. cancer-research-network.compatsnap.com This mechanism is highly specific, as plerixafor has been shown to be a selective inhibitor of CXCR4 when tested against a wide array of other chemokine receptors. nih.gov The molecule itself is a bicyclam derivative, and its unique structure allows for strong interactions with the CXCR4 receptor. drugbank.comnih.gov
The Significance of Plerixafor Salt Forms, Including Hexa(trifluoroacetate), in Chemical Biology and Drug Discovery
In the realm of pharmaceutical development, the salt form of a drug candidate is of paramount importance as it can significantly influence key physicochemical properties such as solubility, stability, and bioavailability. nih.govdrughunter.com The selection of an appropriate salt form is a critical step in the drug discovery and development pipeline. nih.gov Salt formation is a common strategy employed to enhance the aqueous solubility and dissolution rate of poorly soluble drug compounds. nih.govresearchgate.net
Plerixafor Hexa(trifluoroacetate) is a specific salt form of plerixafor where the plerixafor molecule is complexed with six trifluoroacetate (B77799) counterions. This particular salt form is often utilized in research and preclinical studies. The trifluoroacetate salt can offer advantages in terms of handling, stability, and solubility for laboratory use. For instance, Plerixafor Hexa(trifluoroacetate) has a noted solubility of greater than 50 mg/mL in water. The molecular weight of Plerixafor Hexa(trifluoroacetate) is 1,078.8 g/mol , and its chemical formula is C40H48F18N8O6. cymitquimica.com The use of specific salt forms like hexa(trifluoroacetate) allows for consistent and reproducible results in experimental settings, which is crucial for advancing our understanding of the biological activity of plerixafor.
Historical Trajectories and Evolving Research Paradigms of Plerixafor
The journey of plerixafor from its initial synthesis to its current clinical applications is a compelling example of serendipity and evolving research focus in drug discovery. The molecule was first synthesized in 1987. wikipedia.org Its potential as a therapeutic agent was unintentionally discovered when it was found to block CXCR4, a co-receptor for certain strains of HIV. wikipedia.orgnih.gov This led to its initial development as an anti-HIV agent. nih.govnih.gov
However, during clinical studies for its anti-HIV potential, researchers observed a significant increase in white blood cell counts in participants, which were identified as hematopoietic stem cells. nih.gov This pivotal observation led to a paradigm shift in the research and development of plerixafor, redirecting its focus towards its ability to mobilize HSCs. nih.gov
This led to its eventual approval by the U.S. Food and Drug Administration (FDA) on December 15, 2008, under the brand name Mozobil. wikipedia.orgdrugs.com It is indicated for use in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize HSCs to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. drugbank.comdrugs.com
The research on plerixafor continues to evolve. It is currently being investigated for its potential in other areas, including the mobilization of HSCs for allogeneic stem cell transplantation and as a chemosensitizing agent in the treatment of acute leukemias. nih.gov Furthermore, its anti-cancer properties, particularly in reducing metastasis, have been observed in animal studies. wikipedia.org Researchers are also exploring its use in combination with other agents to enhance stem cell mobilization. youtube.comyoutube.com
Interactive Data Tables
Table 1: Chemical Properties of Plerixafor and Plerixafor Hexa(trifluoroacetate)
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Plerixafor | C28H54N8 | 502.78 |
Table 2: Key Research Findings on Plerixafor's Mechanism and Application
| Research Area | Key Finding | Reference |
|---|---|---|
| Mechanism of Action | Plerixafor is a selective antagonist of the CXCR4 receptor, blocking the binding of its ligand SDF-1α. | drugbank.comnih.govcancer-research-network.com |
| HSC Mobilization | By disrupting the CXCR4/SDF-1α axis, plerixafor mobilizes hematopoietic stem cells from the bone marrow into the peripheral blood. | cancer-research-network.compatsnap.com |
| Clinical Application | Approved for use with G-CSF to mobilize HSCs for autologous transplantation in non-Hodgkin's lymphoma and multiple myeloma patients. | drugbank.comdrugs.com |
| Evolving Research | Investigated for use in allogeneic transplantation, as a chemosensitizing agent in leukemia, and for its anti-metastatic potential. | wikipedia.orgnih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Plerixafor |
| Plerixafor Hexa(trifluoroacetate) |
| Stromal cell-derived factor-1α (SDF-1α) / CXCL12 |
| Granulocyte-colony stimulating factor (G-CSF) |
Structure
2D Structure
Properties
IUPAC Name |
1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIVMLGSJBPBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48F18N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461834 | |
| Record name | AGN-PC-006HWZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1078.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4069393-93-3 | |
| Record name | AGN-PC-006HWZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoinformatic Analysis of Plerixafor Hexa Trifluoroacetate
Strategies for the Chemical Synthesis of Plerixafor (B1678892) Parent Compound
The synthesis of the plerixafor parent compound, 1,1'-[1,4-phenylenebis(methylene)]-bis-1,4,8,11-tetraazacyclotetradecane, involves the strategic construction of its macrocyclic framework.
Macrocyclic Precursors and Reaction Pathways
The fundamental building block of plerixafor is the cyclam (1,4,8,11-tetraazacyclotetradecane) ring. wikipedia.org A common synthetic approach begins with the protection of three of the four nitrogen atoms of the cyclam macrocycle. wikipedia.org Tosyl groups are frequently employed for this purpose. wikipedia.org The synthesis often involves the reaction of a suitably protected cyclam precursor with a bifunctional electrophile. rsc.org For instance, a tri-protected cyclam can be reacted with 1,4-bis(bromomethyl)benzene. wikipedia.org
Another strategy involves starting with acyclic precursors. For example, a synthesis route can begin with N,N'-bis(3-aminopropyl)ethylenediamine. researchgate.net This approach can involve selective trifluoroacetylation of the acyclic polyamine as a key step. researchgate.net The construction of the macrocyclic rings can also be achieved through the reaction of diamine or triamine precursors with a bifunctional electrophile. rsc.org
The choice of synthetic route can be influenced by factors such as the desired scale of production and the ease of purification. Some methods are designed to be operationally simple and suitable for multigram scale synthesis, avoiding the use of protecting groups by utilizing intermediates like trioxocyclam. researchgate.net
Role of Alkylation Reactions in Backbone Construction
Alkylation reactions are central to the construction of the plerixafor backbone, specifically in linking the two cyclam rings. The key step is the N-alkylation of the cyclam macrocycles. researchgate.net In a widely used method, a tri-protected cyclam, with one remaining free secondary amine, is reacted with a linking agent such as 1,4-bis(bromomethyl)benzene. wikipedia.orgresearchgate.net This reaction, typically an SN2 displacement, forms the p-phenylenebis(methylene) bridge connecting the two macrocyclic units. rsc.org
The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). wikipedia.org Following the linking of the two macrocycles, the protecting groups on the nitrogen atoms are removed. For instance, tosyl groups can be cleaved using hydrobromic acid, yielding the final plerixafor molecule, often as a salt like the octahydrobromide. wikipedia.org The regioselectivity of the alkylation is crucial and can be controlled by the use of appropriate protecting groups. researchgate.net
Approaches for the Formation and Purification of Plerixafor Hexa(trifluoroacetate)
The formation of the hexa(trifluoroacetate) salt of plerixafor involves specific reagents and purification techniques to ensure a high-purity final product.
Utilization of Trifluoroacetate-Containing Reagents in Synthesis
Trifluoroacetic acid (TFA) is a key reagent in the formation of Plerixafor Hexa(trifluoroacetate). It serves as the source of the trifluoroacetate (B77799) counter-ions that form the salt with the basic nitrogen atoms of the plerixafor molecule. While the direct synthesis of the hexa(trifluoroacetate) salt from the free base is a primary application, trifluoroacetate-containing reagents can also be used earlier in the synthetic pathway. For example, ethyl trifluoroacetate can be employed for the selective tri-protection of cyclam, a key intermediate in one of the synthetic routes to plerixafor. researchgate.net This method offers a high-yielding and selective protection strategy. researchgate.net
Salt Formation and Crystallization Techniques for Plerixafor Hexa(trifluoroacetate)
The formation of Plerixafor Hexa(trifluoroacetate) is achieved by treating the plerixafor free base with an excess of trifluoroacetic acid. The eight basic nitrogen atoms of the plerixafor molecule are protonated by the strong acid, leading to the formation of the corresponding salt. wikipedia.org
Purification of the resulting salt is critical to obtain a product of high purity. Crystallization is a common method employed for this purpose. The crude product obtained after the deprotection and salt formation steps can be refined through crystallization from a suitable solvent system. google.com For instance, a mixed solvent system, such as a combination of an alcohol (e.g., methanol), an aprotic solvent (e.g., ethyl acetate), and a halogenated solvent (e.g., dichloromethane), can be used for refining the product through fractional crystallization. google.com The choice of solvent and crystallization conditions are crucial for obtaining the desired polymorph and purity of the final Plerixafor Hexa(trifluoroacetate) product.
Chemoinformatic Characterization and Structural Elucidation of Plerixafor Hexa(trifluoroacetate)
Plerixafor is a macrocyclic compound classified as a bicyclam derivative. wikipedia.org The core structure consists of two 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) rings linked by a 1,4-xylyl spacer at the amine nitrogen atoms. wikipedia.orgnih.gov All eight nitrogen atoms in the molecule are basic and can readily accept protons. wikipedia.org This basicity is fundamental to its ability to form salts, such as the hexa(trifluoroacetate) salt.
The three-dimensional structure of plerixafor is crucial for its biological activity. The two macrocyclic rings can form chelate complexes with divalent metal ions, with the zinc complex being the biologically active form. wikipedia.org The structural features of bis-tetraazamacrocycles, including the ring size and the nature of the linker, have been found to be important for their activity. researchgate.net
Structural elucidation of plerixafor and its derivatives is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. researchgate.net X-ray crystallography has also been used to determine the solid-state structure of related compounds, providing definitive information about their conformation and intermolecular interactions. researchgate.net
Table 1: Compound Names Mentioned in the Article
| Compound Name |
| Plerixafor |
| Plerixafor Hexa(trifluoroacetate) |
| Cyclam (1,4,8,11-tetraazacyclotetradecane) |
| 1,4-bis(bromomethyl)benzene |
| N,N'-bis(3-aminopropyl)ethylenediamine |
| Trioxocyclam |
| Plerixafor octahydrobromide |
| Trifluoroacetic acid (TFA) |
| Ethyl trifluoroacetate |
| Potassium carbonate |
| Hydrobromic acid |
| Methanol (B129727) |
| Ethyl acetate |
| Dichloromethane |
| Tosyl chloride |
Table 2: Chemoinformatic Properties of Plerixafor
| Property | Value |
| Molecular Formula | C₂₈H₅₄N₈ |
| Molecular Weight | 502.79 g/mol |
| IUPAC Name | 1,1'-[1,4-phenylenebis(methylene)]-bis(1,4,8,11-tetraazacyclotetradecane) |
| InChI | InChI=1S/C28H54N8/c1-5-29-13-15-31(17-19-33-21-23-35(25-27-33)22-24-34(20-18-31)16-14-29)7-3-2-6-30-12-11-32(10-9-30)8-4(1)26-36 |
| Canonical SMILES | C1CNCCN(CCN(CCN1)CC2=CC=C(C=C2)CN3CCNCCN(CCNCC3)C)C |
| CAS Number | 110078-46-1 |
| PubChem CID | 65015 |
| DrugBank Accession | DB06221 |
Advanced Spectroscopic and Chromatographic Approaches for Confirmation of Identity
The confirmation of the chemical identity and purity of Plerixafor Hexa(trifluoroacetate) relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for quality control in the pharmaceutical manufacturing process.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of Plerixafor. While detailed spectral assignments for the hexa(trifluoroacetate) salt are not widely published, the application of various NMR experiments would be standard practice for confirmation of its complex macrocyclic structure.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.gov The spectra would confirm the presence of the aromatic protons of the xylyl linker, and the numerous, often complex, signals from the methylene (B1212753) protons of the two cyclam rings. nih.gov
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the cyclam rings and the xylyl bridge. Heteronuclear correlation spectroscopy, like HSQC (Heteronuclear Single Quantum Coherence), would correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum. nih.gov These advanced methods are critical for differentiating the various non-equivalent CH₂ groups within the macrocycles.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the purity of Plerixafor and quantifying any process-related impurities or degradation products. researchgate.netnih.gov Several robust, stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed. researchgate.netresearchgate.net
A common approach involves using a C18 column with a gradient elution program. researchgate.net One validated method utilizes a mobile phase consisting of an acidic buffer (e.g., 1-heptanesulfonic acid sodium salt at pH 2.0) and acetonitrile. researchgate.net The use of an ion-pair reagent is often crucial for achieving good peak shape and separation of the highly polar Plerixafor molecule from its impurities. researchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength of around 210-215 nm. researchgate.netnih.gov These methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring their suitability for routine quality control. researchgate.netresearchgate.net
| Method | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex Luna L11 | Gradient: A) Acetonitrile/Buffer (20:80), B) Acetonitrile/Buffer (80:20). Buffer: pH 2.0 1-heptanesulfonic acid sodium salt. | Not Specified | 210 nm | researchgate.net |
| RP-HPLC | Xterra RP18 (4.6 x 250mm, 5µm) | Isocratic: Methanol/Water (50:50 v/v) | 0.8 mL/min | 215 nm | nih.gov |
| RP-HPLC | C18 Column | Isocratic: Acetonitrile/Buffer (42:58). Buffer: Tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) (pH 3.37). | Not Specified | Not Specified | google.com |
| UPLC | Not Specified | Use of non-alkyl branched non-quaternary ion pair reagent to improve peak shape. | Not Specified | Not Specified | nih.gov |
Stereochemical Considerations in Plerixafor Hexa(trifluoroacetate) Synthesis
The stereochemistry of Plerixafor is an important consideration rooted in its constituent 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycles. The cyclam ring contains four chiral carbon centers, leading to the possibility of several stereoisomers. The relative orientation of the N-H groups (either on the same side or opposite sides of the ring's average plane) and the conformation of the 14-membered ring define these isomers.
However, the final Plerixafor molecule itself is achiral. This is because the two cyclam rings are linked by a 1,4-phenylenebis(methylene) bridge, creating a molecule with a center of inversion symmetry. Therefore, the synthesis does not require asymmetric control to produce a single enantiomer.
The critical stereochemical aspect of the synthesis is to use or produce the thermodynamically most stable isomer of the cyclam starting material. The conformation of the cyclam rings directly influences the molecule's ability to chelate metal ions and bind to the CXCR4 receptor. researchgate.net Syntheses typically start with commercially available cyclam, and the subsequent alkylation reaction to form the bridged Plerixafor structure proceeds to yield the most stable product conformation. nih.gov
Optimization of Synthetic Routes for Plerixafor and its Trifluoroacetate Salt
The synthesis of Plerixafor is a multi-step process that requires careful control to achieve high purity and yield. A common synthetic approach involves the protection of the amine groups on the cyclam ring, followed by a bridging reaction and subsequent deprotection.
One documented route involves the following key steps:
Protection: The cyclam starting material is reacted with an excess of a protecting group agent. A highly effective method is the use of ethyl trifluoroacetate to form a tri-protected trifluoroacetyl-cyclam derivative. This step is crucial to ensure that the subsequent alkylation occurs only at the desired nitrogen atom, preventing polymerization or the formation of other side products.
Bridging Reaction: Two equivalents of the mono-unprotected, tri-protected cyclam are reacted with one equivalent of α,α'-dibromo-p-xylene in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This reaction forms the dimeric, protected Plerixafor precursor.
Deprotection: The protecting groups (e.g., trifluoroacetyl groups) are removed from the nitrogen atoms. This can be achieved by hydrolysis using a base like potassium carbonate in methanol or by using strong acidic conditions (e.g., hydrobromic acid in acetic acid).
Purification and Salt Formation: The resulting Plerixafor free base is purified, often through recrystallization. To generate the final active pharmaceutical ingredient, the purified base is treated with trifluoroacetic acid to form the stable Plerixafor Hexa(trifluoroacetate) salt.
Yield Enhancement Strategies
Protection Strategy: The choice of protecting group is critical. Trifluoroacetyl groups are advantageous as they can be introduced in high yield and subsequently removed under relatively mild conditions. An alternative is the use of tosyl groups, although their removal often requires harsher conditions.
Purification of Intermediates: The purity of the bridged intermediate before the deprotection step significantly impacts the final product's purity and yield. Recrystallization using mixed solvent systems is an effective strategy. For instance, an ethanol (B145695)/water mixture has been used to purify the protected dimer.
Final Product Recrystallization: The final purification of Plerixafor free base or its salt form is essential for removing any remaining impurities. A tetrahydrofuran/ether solvent system has been shown to yield Plerixafor with very high purity (99.93%). nih.gov Similarly, recrystallization from 95% ethanol is also employed. Careful control of crystallization temperature, from an initial 40–45 °C with gradual cooling to 0–5 °C, can maximize the recovery of the pure compound. nih.gov
Green Chemistry Principles in Plerixafor Synthesis
While established synthetic routes for Plerixafor are effective, they present opportunities for improvement based on the principles of green chemistry. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent Selection: Published syntheses often use solvents such as dichloromethane, acetonitrile, and toluene. Green chemistry principles encourage the replacement of such solvents with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether in the protection and bridging steps could reduce the environmental footprint.
Catalysis: The current syntheses rely on stoichiometric amounts of bases like potassium carbonate or triethylamine. The development of catalytic approaches for the N-alkylation and bridging reactions could lead to more efficient and waste-reducing processes.
Energy Efficiency: The synthesis involves reactions at reflux temperatures for extended periods (e.g., 24-48 hours). Investigating alternative energy sources, such as microwave-assisted synthesis, could potentially shorten reaction times and reduce energy consumption.
By focusing on these areas, the synthesis of Plerixafor can be made more sustainable, aligning with the broader goals of the pharmaceutical industry to adopt greener manufacturing practices.
Molecular Pharmacology and Receptor Antagonism of Plerixafor
Elucidation of the C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonism
Plerixafor's role as a CXCR4 antagonist has been extensively studied. It functions by directly binding to the CXCR4 receptor, thereby preventing the binding of SDF-1α and inhibiting the subsequent downstream signaling pathways. nih.govsnmjournals.org This antagonism is specific to CXCR4, with minimal to no activity at other chemokine receptors. nih.gov The interaction is characterized as a tight-binding and slowly reversible inhibition. nih.gov
The binding of plerixafor (B1678892) to CXCR4 occurs within the transmembrane domain of the receptor. nih.gov As a bicyclam derivative, plerixafor carries a significant positive charge at physiological pH, which facilitates strong electrostatic interactions with negatively charged amino acid residues in the CXCR4 binding pocket. nih.gov
Key residues involved in this interaction have been identified through site-directed mutagenesis and computational modeling. These include three acidic residues:
Asp171 in transmembrane domain IV (TMIV) drugbank.com
Asp262 in transmembrane domain VI (TMVI) drugbank.comresearchgate.net
Glu288 in transmembrane domain VII (TMVII) drugbank.comresearchgate.net
Additional studies suggest potential alternative binding modes involving interactions with aromatic amino acid residues such as Tyr45, Trp94, and Tyr116. nih.gov This unique binding mode distinguishes plerixafor from other CXCR4 inhibitors. nih.gov
Key Amino Acid Residues in the CXCR4 Ligand-Binding Pocket for Plerixafor
| Residue | Transmembrane Domain | Reference |
|---|---|---|
| Asp171 | TMIV | drugbank.com |
| Asp262 | TMVI | drugbank.comresearchgate.net |
| Glu288 | TMVII | drugbank.comresearchgate.net |
| Tyr45 | - | nih.gov |
| Trp94 | - | nih.gov |
| Tyr116 | - | nih.gov |
The interaction between SDF-1α, produced by bone marrow stromal cells, and CXCR4, expressed on the surface of HSCs, is crucial for the retention and homing of these cells within the bone marrow niche. patsnap.com By acting as a competitive antagonist, plerixafor effectively blocks this interaction. patsnap.comtandfonline.com This disruption of the SDF-1α/CXCR4 signaling axis abrogates the retention signals, leading to the mobilization of HSCs from the bone marrow into the peripheral circulation. patsnap.comnih.gov In vitro studies have demonstrated that plerixafor inhibits SDF-1α-mediated chemotaxis in a dose-dependent manner. tandfonline.comnih.gov
Investigation of Allosteric Agonism of C-X-C Chemokine Receptor Type 7 (CXCR7)
While plerixafor is a selective antagonist of CXCR4, some evidence suggests it may have a different effect on the alternative SDF-1α receptor, CXCR7. nih.gov Studies have indicated that at high, pharmacologically irrelevant concentrations, plerixafor can act as an allosteric agonist of CXCR7. nih.govnih.gov This agonistic activity is characterized by the recruitment of β-arrestin. nih.gov However, it is important to note that plerixafor's primary and clinically relevant mechanism of action is its antagonism of CXCR4. nih.gov
Mechanisms of Cell Mobilization: From Bone Marrow to Peripheral Circulation
The mobilization of cells, particularly HSCs, by plerixafor is a direct consequence of its antagonism of the CXCR4/SDF-1α axis. patsnap.comnih.gov By blocking the "anchor" that holds HSCs within the bone marrow, plerixafor facilitates their release into the bloodstream. nih.gov
The primary pathway for plerixafor-induced HSC mobilization involves the disruption of the adhesive interactions between HSCs and the bone marrow microenvironment. patsnap.commdpi.com Under normal physiological conditions, the SDF-1α gradient within the bone marrow retains CXCR4-expressing HSCs. patsnap.comnih.gov Plerixafor's blockade of CXCR4 effectively negates this retention signal, causing the HSCs to egress from the marrow and enter the peripheral circulation. nih.govnih.gov This process is rapid, with circulating CD34+ cell counts peaking within hours of administration. patsnap.comnih.gov
Some research also suggests that plerixafor may not directly cause the exit of neutrophils from the bone marrow but rather prevents their return to the marrow and promotes their release from the marginated pool in the lungs. nih.gov
Plerixafor is often used in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to enhance HSC mobilization. researchgate.netpatsnap.com The two agents work through distinct but complementary mechanisms, resulting in a synergistic effect. patsnap.comnih.gov
G-CSF, a potent mobilizing agent, primarily works by stimulating the proliferation and differentiation of neutrophil precursors. patsnap.com These neutrophils then release proteolytic enzymes that degrade components of the bone marrow niche, such as VCAM-1 and SDF-1α, further facilitating the release of HSCs. patsnap.com
When plerixafor is added to a G-CSF regimen, it builds upon the effects of G-CSF. nih.govpatsnap.com G-CSF's action of downregulating SDF-1α in the bone marrow is complemented by plerixafor's direct and rapid blockade of the remaining SDF-1α/CXCR4 interactions. patsnap.comnih.gov This dual approach leads to a more robust and efficient mobilization of HSCs compared to either agent alone. patsnap.comashpublications.orgtandfonline.com Clinical studies have consistently shown that the combination of plerixafor and G-CSF results in a significantly higher yield of CD34+ cells in fewer apheresis sessions. nih.govashpublications.orgtandfonline.com
Mechanistic Synergy of Plerixafor and G-CSF
| Agent | Primary Mechanism of Action | Effect on Bone Marrow Niche | Reference |
|---|---|---|---|
| G-CSF | Stimulates proliferation and differentiation of neutrophil precursors. | Neutrophils release proteolytic enzymes, degrading SDF-1α and other adhesion molecules. | patsnap.com |
| Plerixafor | Reversibly blocks the binding of SDF-1α to CXCR4 on HSCs. | Directly disrupts the primary retention signal for HSCs. | patsnap.comnih.gov |
| Plerixafor + G-CSF | Combined and complementary actions. | G-CSF weakens the niche, and plerixafor rapidly detaches the HSCs, leading to enhanced mobilization. | nih.govpatsnap.comashpublications.orgtandfonline.com |
Interaction with Other Chemokine Receptors and Biological Pathways
Plerixafor is distinguished by its high specificity and selectivity as an inhibitor of the CXCR4 receptor. nih.gov Extensive profiling against a broad panel of other chemokine receptors has demonstrated that its inhibitory action is precisely targeted. In functional assays, plerixafor showed no significant antagonist activity against a wide array of chemokine receptors, including CXCR1, CXCR2, CXCR3, CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, and CCR9. nih.gov
The interaction with CXCR7 (also known as ACKR3), another receptor for the ligand CXCL12, has also been investigated. While CXCL12 binds to both CXCR4 and CXCR7, plerixafor's selectivity for CXCR4 is clear. nih.gov Evidence suggests that only at high, pharmacologically irrelevant concentrations (greater than 10 μmol/l) might plerixafor act as an allosteric agonist of CXCR7, which confirms its functional selectivity for CXCR4 under therapeutic conditions. nih.gov This high degree of selectivity minimizes off-target effects and underscores its precise mechanism of action, which is centered on the disruption of the CXCR4/CXCL12 axis. nih.gov
Table 1: Plerixafor Selectivity Profile Against Various Chemokine Receptors
| Receptor | Plerixafor Activity | Reference |
|---|---|---|
| CXCR4 | Potent and selective inhibitor | nih.gov |
| CXCR1 | No significant inhibition | nih.gov |
| CXCR2 | No significant inhibition | nih.gov |
| CXCR3 | No significant inhibition | nih.gov |
| CXCR7 (ACKR3) | Potential weak allosteric agonist at high concentrations | nih.gov |
| CCR1 | No significant inhibition | nih.gov |
| CCR2b | No significant inhibition | nih.gov |
| CCR3 | No significant inhibition | nih.gov |
| CCR4 | No significant inhibition | nih.gov |
| CCR5 | No significant inhibition | nih.gov |
| CCR6 | No significant inhibition | nih.gov |
| CCR7 | No significant inhibition | nih.gov |
| CCR8 | No significant inhibition | nih.gov |
| CCR9 | No significant inhibition | nih.gov |
The role of the CXCR4/CXCL12 axis is critical in T-cell development and trafficking, and its modulation by plerixafor has significant immunological implications. Unlike mobilization with Granulocyte-Colony Stimulating Factor (G-CSF), which is known to alter T-cell phenotype and cytokine polarization, plerixafor appears to mobilize T-cells without these significant changes. nih.govnih.gov Studies comparing plerixafor-mobilized T-cells to non-mobilized T-cells found they had a similar phenotype, mixed lymphocyte reactivity (MLR), and FoxP3 gene expression levels in CD4+ T-cells. nih.govnih.gov Furthermore, plerixafor did not induce changes in the expression of 84 genes associated with T-helper (Th)1, Th2, and Th3 pathways. nih.govnih.gov In contrast, G-CSF mobilization was shown to decrease CD62L expression on both CD4 and CD8+ T-cells and alter the expression of 16 cytokine-associated genes. nih.govnih.gov
However, the context of the immune environment can influence the effect of plerixafor. In a murine model of cockroach allergen-induced asthma, administration of plerixafor was associated with a shift in the immune response from a Th2 to a Th1 profile. researchgate.net This effect was characterized by a significant reduction in Th2 cytokines (IL-4, IL-5) and an increase in Th1 cytokines (IL-12, IFN-γ), a finding attributed to the preferential expression of CXCR4 on Th2 cells compared to Th1 cells. researchgate.net These findings suggest that while plerixafor itself may not directly polarize T-cells, by blocking a key trafficking pathway, it can modulate the balance of T-cell subsets in specific pathological contexts. nih.govnih.govresearchgate.net
Molecular Dynamics and Structural Biology of Plerixafor-Receptor Complexes
Initial homology models, based on the crystal structure of rhodopsin, and subsequent site-directed mutagenesis studies identified a critical triad (B1167595) of acidic residues responsible for anchoring plerixafor: Aspartate 171 (Asp171) on TM-IV, Aspartate 262 (Asp262) on TM-VI, and Glutamate 288 (Glu288) on TM-VII. nih.govresearchgate.net
More recent and sophisticated computational studies using Gaussian accelerated molecular dynamics have refined this model. nih.gov These simulations revealed a detailed binding pathway where plerixafor first interacts with an intermediate allosteric site at the extracellular mouth of the receptor, involving residues from the second extracellular loop (ECL2) and helices TM5 and TM6. nih.gov From this intermediate state, the molecule then moves into its final orthosteric binding site within the TM bundle. nih.gov These dynamic simulations highlighted the importance of ionic interactions with key residues such as Aspartate 187 (D187) in ECL2, Aspartate 193 (D193) in TM5, and Aspartate 262 (D262) in TM6. nih.gov
The most definitive insights come from cryo-electron microscopy (cryo-EM) structures of the plerixafor (AMD3100)-bound CXCR4/G-protein complex, resolved in 2024. rcsb.org These high-resolution structures confirm that the binding of plerixafor is stabilized by strong electrostatic interactions with the acidic residues located deep within the seven-transmembrane-helix bundle, validating the data from earlier mutagenesis and modeling studies. nih.govrcsb.org
Table 2: Key Amino Acid Residues in CXCR4 Involved in Plerixafor Binding
| Residue | Location | Role in Binding | Reference |
|---|---|---|---|
| Asp171 | Transmembrane Helix IV (TM-IV) | Forms part of the primary binding triad. | nih.govresearchgate.net |
| Asp187 | Extracellular Loop 2 (ECL2) | Forms ionic interactions in an intermediate binding state. | nih.gov |
| Asp193 | Transmembrane Helix V (TM-V) | Forms salt bridges in an intermediate binding state. | nih.gov |
| Asp262 | Transmembrane Helix VI (TM-VI) | Forms part of the primary binding triad; key interaction site. | nih.govresearchgate.netnih.gov |
| Glu288 | Transmembrane Helix VII (TM-VII) | Forms part of the primary binding triad. | nih.govresearchgate.net |
Preclinical Biological Investigations and Therapeutic Exploration of Plerixafor
In Vitro Cellular and Molecular Studies
Plerixafor's ability to modulate cell migration and adhesion by antagonizing CXCR4 has been demonstrated across various cell types, primarily focusing on cancer and hematopoietic cells. The compound effectively inhibits chemotaxis, the directed migration of cells toward a chemical signal like SDF-1α.
In studies using the BCR-ABL-positive leukemia cell line BV-173, Plerixafor (B1678892) was shown to significantly inhibit SDF-1α-mediated chemotaxis and migration towards a stromal cell layer in a dose-dependent manner. nih.gov Furthermore, it was observed to increase the detachment rate of these cells from VCAM-1, an adhesion molecule, when subjected to shear stress, indicating a direct impact on cell adhesion. nih.gov Similarly, in colon cancer cell lines (HT-29 and SW480) that overexpress CXCR4, Plerixafor was found to reduce cellular invasion. nih.gov
Interestingly, the effects of Plerixafor are not universally inhibitory. In a study involving five different Ewing sarcoma cell lines, Plerixafor unexpectedly promoted cell viability, proliferation, and chemotactic migration toward the compound itself. nih.gov This suggests that the cellular context and tumor type can significantly influence the biological response to CXCR4 antagonism.
| Cell Line | Biological Effect | Effective Concentration | Finding |
| BV-173 (Leukemia) | Inhibition of Chemotaxis & Migration | 1-100 µM | Plerixafor significantly inhibited SDF-1α-mediated migration toward a stromal cell layer. nih.gov |
| BV-173 (Leukemia) | Decreased Cell Adhesion | 10-100 µM | Plerixafor increased the detachment rate of cells adhering to VCAM-1 under shear stress. nih.gov |
| SW480 (Colon Cancer) | Reduction of Cellular Invasion | Not Specified | Exposure to Plerixafor reduced the invasive capacity of CXCR4-overexpressing colon cancer cells. nih.gov |
| Ewing Sarcoma Lines | Increased Proliferation & Migration | Not Specified | Plerixafor unexpectedly led to an increase in cell viability and chemotactic migration towards the compound. nih.gov |
Plerixafor exerts its effects by modulating intracellular signaling cascades that are normally initiated by CXCL12 binding to CXCR4. The binding of CXCL12 to its G-protein coupled receptor, CXCR4, activates several downstream pathways, including the PI3K/AKT/mTOR, MAPK, and PLC pathways, which collectively regulate cell survival, proliferation, and migration. researchgate.netfrontiersin.org
In vitro studies have confirmed that Plerixafor disrupts these pathways. In CXCR4-overexpressing colon cancer cells, Plerixafor pretreatment was shown to impair the activation of the ERK1/2 signaling cascade, a component of the MAPK pathway. nih.gov More recent mechanistic studies suggest Plerixafor may act as a biased antagonist. It not only blocks G-protein signaling but also appears to promote the recruitment of β-arrestin and induces the constitutive internalization of the CXCR4 receptor, effectively scavenging it from the cell surface. nih.gov
Global gene expression profiling of human CD34+ cells has revealed that cells mobilized with Plerixafor alone exhibit a distinct transcriptional signature compared to those mobilized with Granulocyte-colony stimulating factor (G-CSF) or a combination of both. nih.gov Plerixafor-mobilized cells show preferential expression of gene sets associated with a more primitive "stemness" signature (METAHSC_SIGNATURE). nih.gov In the context of the tumor microenvironment, transcriptional analysis of biopsies from patients with pancreatic and colorectal cancer showed that Plerixafor administration induced a broad intratumoral immune response. This included the increased expression of genes associated with both innate and adaptive immunity, notably those that mediate the cytotoxic functions of CD8+ T cells. nih.gov
Plerixafor was initially investigated as an anti-HIV agent due to its ability to block the CXCR4 receptor. nih.gov CXCR4 functions as a critical co-receptor, alongside the primary CD4 receptor, for the entry of specific strains of HIV-1, known as X4-tropic viruses. researchgate.net By binding to CXCR4, Plerixafor physically obstructs the gp120 envelope protein of the virus from engaging the co-receptor, thereby preventing the fusion of the viral and cellular membranes and inhibiting viral entry into the host T-cell. aacrjournals.org
Its anti-HIV activity is potent and specific to these X4-tropic strains, with studies reporting an IC50 value (the concentration required to inhibit 50% of viral activity) in the range of 1-10 ng/mL. newdrugapprovals.org The mechanism is focused on the inhibition of viral entry; research indicates that Plerixafor has no direct effect on the activity of HIV's reverse transcriptase enzyme, which is responsible for converting the viral RNA into DNA after the virus has entered the cell. nih.gov The activation of the PI3K/Akt/mTOR signaling pathway upon HIV binding to CXCR4 is a required step for viral entry and replication, and Plerixafor's antagonism of the receptor prevents the initiation of this cascade. researchgate.net
In Vivo Animal Model Studies
The efficacy of Plerixafor in mobilizing HSCs has been validated in multiple animal models, including mice, dogs, and non-human primates. aacrjournals.org These preclinical studies established the compound's ability to rapidly induce the egress of HSCs from the bone marrow into the circulation.
A study in a murine model of chronic myeloid leukemia (CML) demonstrated that a single dose of Plerixafor resulted in an approximate three-fold increase in the average white blood cell count over baseline, confirming its mobilizing activity. nih.gov More detailed investigations using a mouse model of β-thalassemia (Hbbth3/45.2+) compared the efficacy of Plerixafor, G-CSF, and a combination of the two. researchgate.net This research found that while all agents could mobilize hematopoietic stem and progenitor cells (HSPCs), the combination of G-CSF and Plerixafor yielded the highest number of cells. researchgate.net Furthermore, these combination-mobilized cells led to faster hematologic reconstitution and higher levels of long-term donor chimerism following transplantation into recipient mice. researchgate.net This superior engraftment was attributed to the mobilization of a more primitive stem cell population, characterized by a higher expression of CD150+/CD48- markers on LSK (Lin-Sca-1+c-Kit+) cells. researchgate.net
| Animal Model | Mobilization Agent(s) | Key Finding | Outcome |
| Thalassemia Mouse (Hbbth3/45.2+) | G-CSF + Plerixafor | Highest yield of HSPCs | The combination yielded the greatest number of hematopoietic stem and progenitor cells compared to either agent alone. researchgate.net |
| Thalassemia Mouse (Hbbth3/45.2+) | G-CSF + Plerixafor | Superior long-term engraftment | Cells mobilized by the combination showed higher levels of donor chimerism in both primary and secondary transplant recipients. researchgate.net |
| Thalassemia Mouse (Hbbth3/45.2+) | G-CSF + Plerixafor | Mobilization of primitive HSCs | The engraftment benefit was linked to a higher frequency of primitive LSK cells (CD150+/CD48-), indicating a qualitatively better graft. researchgate.net |
| Sickle Cell Mouse | Plerixafor | Effective HSC Mobilization | Preclinical studies in a sickle cell mouse model supported the efficacy and safety of Plerixafor for mobilization in this disease context. nih.gov |
The CXCL12/CXCR4 axis is a key player in tumor progression, promoting angiogenesis, tumor cell proliferation, and the metastasis of cancer cells to distant organs where CXCL12 is highly expressed, such as the lymph nodes, lungs, and liver. aacrjournals.orgnih.gov Preclinical animal models have been instrumental in exploring Plerixafor's potential to disrupt these processes.
In a significant study using two different orthotopic patient-derived xenograft (PDX) models of cervical cancer in mice, the addition of Plerixafor to standard radio-chemotherapy (RTCT) resulted in substantial tumor growth delay. aacrjournals.orgnih.gov More importantly, the combination treatment significantly reduced the incidence of lymph node metastases compared to RTCT alone. aacrjournals.orgnih.gov This effect is thought to be due to the inhibition of trafficking of CXCR4-positive tumor cells to the lymph nodes. aacrjournals.org
| Animal Model | Cancer Type | Treatment | Key Finding |
| Orthotopic Xenograft (OCICx13) | Cervical Cancer | RTCT + Plerixafor | Reduced lymph node metastases compared to RTCT alone (P < 0.001). aacrjournals.orgnih.gov |
| Orthotopic Xenograft (OCICx20) | Cervical Cancer | RTCT + Plerixafor | Reduced lymph node metastases compared to RTCT alone (P < 0.001). aacrjournals.orgnih.gov |
| Murine CML Model | Chronic Myeloid Leukemia | Dasatinib + Plerixafor | Did not reduce overall leukemia burden and promoted CNS infiltration by cancer cells. nih.gov |
| Mouse Model | Pancreatic/Colorectal Cancer | Plerixafor | Overcame CXCL12-mediated immune suppression, allowing T-cell infiltration into tumors. nih.gov |
Efficacy in Modulating Tumor Microenvironments and Metastasis Models.
Solid Tumor Models (e.g., Glioma, Pancreatic, Breast, Ovarian Cancer)
Plerixafor, an antagonist of the CXCR4 receptor, has been investigated in various preclinical solid tumor models for its potential to inhibit tumor growth and metastasis. The CXCR4/CXCL12 signaling axis is implicated in tumor progression, angiogenesis, and the interaction of tumor cells with their microenvironment.
Glioma: In preclinical studies involving high-grade glioma (HGG), Plerixafor has demonstrated the ability to inhibit tumor growth. mdpi.comaacrjournals.org In glioblastoma xenograft models, inhibition of CXCR4 with Plerixafor resulted in a 2.7-fold increase in apoptosis and diminished growth of orthotopic tumors. mdpi.comaacrjournals.org Furthermore, in an irradiated HGG model, targeting the SDF-1α/CXCR4 axis with Plerixafor prevented the influx of bone marrow-derived cells and inhibited tumor growth. mdpi.comaacrjournals.org Preclinical evidence also supported the use of Plerixafor in patient-derived tumor xenograft models of glioblastoma, where it was shown to prevent tumor recurrence. nih.gov
Pancreatic Cancer: The CXCL12/CXCR4 axis is also a target in pancreatic ductal adenocarcinoma (PDA). Preclinical demonstrations in a mouse model of PDA showed that depleting the intratumoral source of CXCL12 enhanced T cell infiltration and revealed sensitivity to PD-1 checkpoint blockade. nih.gov This suggests that inhibiting CXCR4 with agents like Plerixafor could overcome immune suppression within the tumor microenvironment. nih.gov
Breast Cancer: In a mouse model of metastatic breast cancer, treatment with Plerixafor was found to reduce tumor fibrosis and increase T-cell infiltration. nih.gov This led to decreased cancer cell resistance to immunotherapy. nih.gov Further studies in mice genetically engineered to lack CXCR4 showed their response to immune checkpoint blockers increased by more than two-fold, highlighting the role of the CXCL12/CXCR4 pathway in immune exclusion in breast cancer. nih.gov
Leukemia Models
The CXCR4/SDF-1 axis is crucial for the localization of leukemia-initiating cells within the protective bone marrow niches. Plerixafor, by antagonizing CXCR4, can mobilize these cells into the peripheral circulation, potentially sensitizing them to cytotoxic therapies.
In a NOD/SCID xenograft model of pre-B ALL, Plerixafor induced a prolonged mobilization of ALL cells into the circulation, lasting up to 6 hours. nih.gov It also increased the proportion of actively cycling ALL cells in the peripheral blood. nih.gov This mobilization strategy enhanced the efficacy of the cell-cycle-specific drug vincristine, leading to reduced disease levels in the blood and spleens of the animals and extending their survival. nih.gov
Resistance Mechanisms to Anti-VEGF Therapies and CXCR4 Inhibition
Resistance to anti-angiogenic therapies, such as those targeting the Vascular Endothelial Growth Factor (VEGF) pathway, is a significant challenge in cancer treatment. Preclinical data suggest that the SDF-1α/CXCR4 axis may mediate this resistance. mdpi.comaacrjournals.org In high-grade glioma models, prolonged inhibition of tumor neovascularization may require combination therapy that targets both the VEGF and CXCR4 pathways. mdpi.comaacrjournals.org The rationale is that after anti-VEGF therapy, tumor vasculature can be reconstituted through the recruitment of bone marrow-derived pro-angiogenic cells, a process known as vasculogenesis, which is dependent on the SDF-1α/CXCR4 axis. nih.gov
In a preclinical irradiated high-grade glioma model, inhibition of the SDF-1α/CXCR4 axis using Plerixafor prevented the influx of these bone marrow-derived cells and consequently inhibited tumor regrowth. mdpi.comaacrjournals.org This provides a strong preclinical basis for combining CXCR4 inhibitors like Plerixafor with anti-VEGF agents to overcome resistance. mdpi.comaacrjournals.org
Investigations into Other Biological Applications in Animal Models
Neuropharmacological Effects (e.g., Opioid-Induced Hyperalgesia)
Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain. Preclinical research suggests that the SDF1/CXCR4 signaling pathway is central to the development of long-lasting OIH. nih.gov In a rat model, repeated morphine administration was shown to increase the expression of CXCL12 (SDF-1) by dorsal root ganglion neurons. nih.gov Concurrently, there was an increased functional expression of CXCR4 in sensory neurons. nih.gov
Crucially, the intraperitoneal administration of the specific CXCR4 antagonist, Plerixafor (also known as AMD3100), was found to completely reverse OIH in the rat model. nih.gov This finding indicates that opioid-induced activation of the SDF1/CXCR4 signaling pathway is a key mechanism in the development of this adverse effect. nih.gov Therefore, CXCR4 antagonists represent a potential therapeutic approach to manage the side effects associated with chronic opioid use for pain management. nih.gov
Regenerative Medicine Applications (e.g., Wound Healing, Mesenchymal Stem Cell Mobilization)
Plerixafor's ability to mobilize stem cells from the bone marrow has prompted investigations into its use in regenerative medicine.
Wound Healing: Preclinical studies have explored the potential of modulating the CXCL12/CXCR4 axis to accelerate wound healing. In several controlled preclinical models, accelerated wound healing was observed following topical treatment with lactic acid bacteria genetically modified to produce the chemokine CXCL12. A clinical study in healthy volunteers showed that this treatment resulted in a significantly larger proportion of healed wounds compared to placebo. While this study did not directly use Plerixafor, it highlights the therapeutic potential of manipulating the CXCL12/CXCR4 pathway in wound repair. Conversely, a study in a rodent model of type II diabetes found that while a different intervention (pulsed focused ultrasound to the spleen) accelerated wound closure, a clinical trial of systemic Plerixafor in patients with diabetic ischemic wounds did not show an improvement in healing and was terminated early due to a lower healing rate in the Plerixafor group. nih.govnih.gov This suggests that the context and method of modulating the CXCR4/CXCL12 axis are critical for therapeutic success in wound healing.
Mesenchymal Stem Cell Mobilization: Plerixafor is a potent mobilizer of hematopoietic stem cells (HSCs) by disrupting the interaction between CXCR4 on the stem cells and CXCL12 in the bone marrow. nih.govclinicaltrials.gov This effect has been extensively studied in preclinical animal models. For instance, in mice, Plerixafor, especially when combined with a CXCR2 agonist (MGTA-145), leads to a robust mobilization of HSCs into the peripheral blood. nih.gov This G-CSF-free regimen was shown to be effective in a mouse model of thalassemia, leading to phenotypic correction of the disease after in vivo HSC gene therapy. nih.gov Preclinical data from animal models of diabetes also indicate that Plerixafor is able to mobilize stem and progenitor cells, a process that is otherwise impaired in this condition. clinicaltrials.gov
Splenic Effects and Extramedullary Hematopoiesis in Animal Models
Extramedullary hematopoiesis (EMH) is the formation of blood cells outside of the bone marrow, with the spleen being a primary site. This process can be induced by various hematopoietic stresses. The CXCL12/CXCR4 axis plays a role in the establishment of hematopoietic stem and progenitor cells (HSPCs) in hematopoietic niches, including those in the spleen during EMH.
In a mouse model of thalassemia, which is characterized by abnormal hematopoiesis and splenomegaly due to EMH, treatment involving the mobilization of HSCs with Plerixafor and MGTA-145 followed by in vivo gene therapy resulted in the normalization of spleen size. nih.gov Histological analysis of the spleens of untreated thalassemic mice showed disorganized architecture and the presence of megakaryocytes, indicative of EMH. nih.gov In contrast, the spleens of the treated animals were normal. nih.gov This suggests that by contributing to the correction of the underlying hematopoietic defect, Plerixafor--based mobilization regimens can indirectly resolve the pathological EMH in the spleen.
Teratogenicity Studies in Animal Models
Developmental toxicity studies have been conducted to assess the teratogenic potential of plerixafor in established animal models. In studies involving rats, plerixafor was demonstrated to be teratogenic. Furthermore, teratogenic effects were also noted in a dose-ranging developmental toxicity study conducted in rabbits. These embryo-fetal toxicities are considered to be a direct consequence of plerixafor's pharmacological activity. The mechanism is linked to the vital role of the stromal cell-derived factor-1 (SDF-1)/CXCR4 signaling pathway in normal embryo-fetal development. Standard regulatory guidelines for developmental toxicology testing often require the use of both a rodent (like the rat, Rattus norvegicus) and a non-rodent species (like the rabbit, Oryctolagus cuniculus), which are phylogenetically closer to humans and essential for assessing complex developmental processes.
Pharmacokinetic Profiles in Preclinical Species
The pharmacokinetic properties of plerixafor have been characterized in several preclinical species, including mice, rats, dogs, and non-human primates. nih.gov These non-clinical pharmacology studies have been fundamental in understanding the compound's behavior in vivo. nih.gov The CXCR4 receptor, the target of plerixafor, is highly conserved across different species, which allows for the investigation of plerixafor's pharmacology in multiple animal models with relevant translation. nih.gov For instance, plerixafor has been shown to inhibit CXCL12-mediated calcium flux in CXCR4-expressing lymphocytes from humans, mice, and dogs with similar potency. nih.gov In general, plerixafor exhibits a two-compartment pharmacokinetic profile with first-order absorption and displays linear kinetics across a range of concentrations. nih.gov In vivo studies in rats and dogs have shown that the compound is metabolically stable. nih.gov
Studies in animal models have provided key insights into the absorption, distribution, and elimination of plerixafor.
Absorption : In rats, orally administered plerixafor demonstrated poor absorption, characterized by high inter-animal variability ranging from 1% to 10%.
Distribution : Following intravenous administration in rats, the compound was widely distributed throughout the body, as shown in quantitative whole-body autoradiography (QWBAR) studies. The apparent volume of distribution for plerixafor has been reported as 0.3 L/kg. nih.gov In a canine model, a single subcutaneous injection resulted in a rapid generalized leukocytosis, similar to that observed in humans. nih.gov
Elimination : Plerixafor is primarily eliminated from the body via the urine. nih.gov Studies in rats tracked the excretion of the compound in both urine and feces. The compound is not significantly metabolized by the liver. nih.gov Investigations in rats and dogs revealed that non-parent radiolabelled components found in plasma and urine were copper complexes with plerixafor. nih.gov The terminal elimination half-life in preclinical species has been estimated to be between 1.7 and 5.5 hours, depending on the species. oaepublish.com
Table 1: Summary of Preclinical Pharmacokinetic Findings for Plerixafor
| Parameter | Animal Model(s) | Finding | Citation(s) |
| Absorption | Rat | Poor oral absorption (1-10%) with high variability. | |
| Distribution | Rat, General | Wide distribution after IV administration. Apparent volume of distribution of 0.3 L/kg. | nih.gov |
| Metabolism | Rat, Dog | Metabolically stable; not metabolized by the liver. Forms Cu2+ complexes. | nih.gov |
| Elimination | Rat, General | Primarily via urine. | nih.gov |
| Half-Life | Mouse, Rat, Dog, Monkey | Terminal elimination half-life estimated between 1.7 and 5.5 hours. | oaepublish.com |
The interaction of plerixafor with the blood-brain barrier (BBB) has been investigated in preclinical models, particularly in the context of central nervous system (CNS) conditions. The SDF-1/CXCR4 signaling axis, which plerixafor inhibits, is involved in regulating the integrity of the BBB. nih.govahajournals.org In mouse models of focal ischemia, administration of plerixafor was found to protect BBB integrity and reduce its disruption. nih.govahajournals.org Studies have shown that plerixafor can attenuate ischemia-induced brain edema and the disruption of tight junction proteins like ZO-1, which are critical for BBB function. ahajournals.org Other research suggests that by mobilizing hematopoietic stem cells, plerixafor may enable these cells to cross the BBB and migrate to sites of neuronal damage. oaepublish.com While some systemic effects of plerixafor on the respiratory and cardiovascular systems were hypothesized to be potentially CNS-related, direct studies in models of neurological disease show the compound's primary effect is modulating BBB permeability and protecting its structure during inflammatory insults rather than freely penetrating into the brain parenchyma under normal conditions. nih.govahajournals.org
Future Research Trajectories and Chemical Biology Horizons for Plerixafor and Its Derivatives
Exploration of Novel Plerixafor (B1678892) Derivatives and Analogs
The development of new derivatives and analogs of plerixafor is an active area of research, aiming to enhance its therapeutic properties. Scientists are exploring modifications to the parent molecule to improve potency, selectivity, and pharmacokinetic profiles. Several analogs, such as AMD11070, AMD3465, KRH-3955, T-140, and 4F-benzoyl-TN14003, have been identified as potent CXCR4 antagonists, initially investigated for their anti-HIV activity. researchgate.net The potential of these analogs for stem cell mobilization is an area of ongoing investigation. researchgate.net
One notable example is Motixafortide (B606204) (BL-8040), a novel CXCR4 inhibitor that has shown promise in rapidly mobilizing hematopoietic stem and progenitor cells (HSPCs). nih.gov Studies have indicated that motixafortide may lead to more durable engraftment of transplanted cells compared to plerixafor. nih.gov Another area of exploration involves combining plerixafor with other agents. For instance, a Phase II study has investigated the combination of MGTA-145, a CXCR2 agonist, with plerixafor for stem cell mobilization in multiple myeloma patients. youtube.com This combination therapy has shown a manageable toxicity profile and promising results in terms of stem cell yield and engraftment success. youtube.com
Advanced Computational Modeling and Drug Design Approaches
Computational modeling and drug design are playing an increasingly vital role in the development of new plerixafor derivatives. Techniques like molecular docking and accelerated molecular dynamics simulations are being used to understand the binding mechanisms of plerixafor and its analogs to the CXCR4 receptor. nih.gov These computational methods help in predicting the binding affinity and designing novel derivatives with improved properties. nih.gov
For example, Gaussian accelerated molecular dynamics simulations have been employed to elucidate the binding pathway of plerixafor to CXCR4, revealing an intermediate allosteric binding site. nih.gov This level of detail is crucial for structure-based drug design. By creating homology models of the CXCR4 receptor, researchers can computationally screen and design new molecules with potentially enhanced therapeutic effects. nih.gov These in silico approaches accelerate the drug discovery process by identifying promising candidates for further experimental validation. nih.gov
Unveiling New Mechanistic Insights Beyond CXCR4/CXCR7
While the primary mechanism of plerixafor is the antagonism of the CXCR4 receptor, research is beginning to explore its effects beyond this interaction. nih.govpatsnap.com There is evidence suggesting that at high concentrations, plerixafor may act as an allosteric agonist of CXCR7, another receptor for CXCL12. nih.gov However, its selectivity for CXCR4 over CXCR7 is well-established. nih.gov
The CXCL12/CXCR4 axis is implicated in various pathological processes beyond stem cell trafficking, including cancer progression and metastasis. researchgate.net Plerixafor has been shown to mobilize leukemia cells from the protective bone marrow environment, potentially sensitizing them to chemotherapy. nih.gov Studies have explored its use in combination with chemotherapy in acute myeloid leukemia (AML) and have shown that it can enhance the efficacy of therapeutic antibodies in lymphoma models. nih.gov Furthermore, the composition of stem cell products mobilized by plerixafor differs from those mobilized by G-CSF alone, containing a higher percentage of T, B, and NK cells, which could have implications for graft-versus-host disease in allogeneic transplants. nih.gov
Development of Targeted Delivery Systems for Plerixafor
To enhance the therapeutic efficacy and minimize potential off-target effects of plerixafor, researchers are investigating novel targeted delivery systems. One promising approach is the use of tumor cell membrane-coated nanoparticles. researchgate.net This strategy aims to deliver the drug specifically to tumor cells by exploiting the homing properties of cancer cell membranes.
By encapsulating plerixafor within these nanoparticles, it may be possible to achieve higher local concentrations at the tumor site, thereby improving its anti-cancer effects while reducing systemic exposure. This targeted approach holds potential for various cancers where the CXCL12/CXCR4 axis plays a role in tumor growth and metastasis. researchgate.netresearchgate.net
Integration of Plerixafor Research with Systems Biology Approaches
Systems biology offers a holistic framework to understand the complex interactions of plerixafor within a biological system. By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the downstream effects of CXCR4 inhibition.
This approach can help in identifying novel biomarkers to predict patient response to plerixafor therapy. For instance, algorithms based on pre-apheresis circulating CD34+ cell counts are already being used to optimize the use of plerixafor. researchgate.net A systems biology approach could further refine these predictive models by incorporating a wider range of molecular data. This will ultimately lead to a more personalized and effective use of plerixafor and its derivatives in the clinic.
Q & A
Basic Research Questions
Q. What are the validated protocols for combining Plerixafor Hexa(trifluoroacetate) with granulocyte colony-stimulating factor (G-CSF) in hematopoietic stem cell (HSC) mobilization?
- Methodological Answer : The standard protocol involves subcutaneous administration of Plerixafor (0.24 mg/kg) after 4–5 days of G-CSF priming (10 μg/kg/day). Apheresis is initiated 4–6 hours post-Plerixafor injection. This regimen increases CD34+ cell yields compared to G-CSF alone, reducing apheresis sessions required for transplantation .
Q. Which analytical techniques are recommended for quantifying Plerixafor Hexa(trifluoroacetate) and its nitroso impurities (e.g., N4-Nitroso Plerixafor) in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using a C18 column and gradient elution (acetonitrile/0.1% trifluoroacetic acid) is validated for quantification. Impurity profiling requires optimized collision energy and selected reaction monitoring (SRM) for nitroso derivatives (e.g., m/z transitions specific to N4,N8-Dinitroso Plerixafor) .
Q. How does the trifluoroacetate counterion influence the stability and solubility of Plerixafor in aqueous formulations?
- Methodological Answer : Trifluoroacetate enhances aqueous solubility via ion-pair interactions but may contribute to pH-dependent degradation. Stability studies should include accelerated testing (40°C/75% RH) with pH monitoring (4.5–6.5). Lyophilization is recommended for long-term storage to prevent hydrolysis .
Advanced Research Questions
Q. How should researchers statistically address discrepancies in CD34+ cell yields between Plerixafor monotherapy and combination regimens (e.g., G-CSF + Plerixafor)?
- Methodological Answer : Use nonparametric tests (e.g., Mann-Whitney U test) to compare median CD34+ cell counts, adjusting for covariates like BMI and hematologic malignancy subtype. Sample size calculations should adopt precision-based approaches (e.g., 95% confidence intervals) rather than hypothesis testing, as seen in phase III trials .
Q. What experimental strategies optimize the detection of low-abundance nitroso impurities in Plerixafor Hexa(trifluoroacetate) batches?
- Methodological Answer : Employ stable isotope-labeled internal standards (e.g., ¹³C-labeled Plerixafor) to improve MS/MS sensitivity. Limit of detection (LOD) can be enhanced using solid-phase extraction (SPE) with mixed-mode sorbents, followed by negative-ion electrospray ionization (ESI) to target nitroso-specific fragment ions .
Q. How can researchers design a phase III trial to evaluate Plerixafor’s efficacy while accounting for real-world variability in patient responses?
- Methodological Answer : Adopt a post-marketing surveillance framework with a sample size ≥150 patients to detect adverse event (AE) rates ≥2.7%. Include mixed-effects models to analyze inter-center variability and use propensity score matching to control for confounders like prior chemotherapy exposure .
Q. What mechanistic insights support the use of Plerixafor with novel adjuvants (e.g., VLA-4 inhibitors or sphingosine 1-agonists) for enhanced HSC mobilization?
- Methodological Answer : Preclinical studies show that VLA-4 inhibitors disrupt HSC-stroma adhesion (via VCAM-1 binding), while sphingosine 1-agonists amplify CXCR4 internalization. In vivo models (e.g., murine mobilization assays) should quantify synergistic effects using flow cytometry for CD34+ cells and colony-forming unit (CFU) assays .
Q. How do researchers reconcile conflicting data on Plerixafor’s mobilization efficiency in splenectomized versus non-splenectomized patients?
- Methodological Answer : Stratify analysis by splenectomy status and use multivariate regression to adjust for confounding factors (e.g., baseline platelet counts). Retrospective studies in thalassemia cohorts demonstrate superior mobilization in splenectomized patients, suggesting spleen size as a critical variable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
